molecular formula C20H31N.C2H4O2<br>C22H35NO2 B1616334 Dehydroabietylamine acetate CAS No. 2026-24-6

Dehydroabietylamine acetate

Cat. No.: B1616334
CAS No.: 2026-24-6
M. Wt: 345.5 g/mol
InChI Key: BFAQRUGPWJVQDA-WUHLWKCASA-N
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Description

Dehydroabietylamine acetate is a derivative of dehydroabietylamine, a diterpene amine. This compound is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role in chiral molecular recognition and its potential therapeutic properties.

Safety and Hazards

Dehydroabietylamine acetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and protective equipment should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dehydroabietylamine acetate can be synthesized through the reaction of dehydroabietylamine with acetic acid. The process involves dissolving dehydroabietylamine in toluene and slowly adding acetic acid in toluene. The product is then filtered, washed with hexane, and recrystallized from methanol .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Flash chromatography on silica gel is often used for purification .

Chemical Reactions Analysis

Types of Reactions

Dehydroabietylamine acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield different hydrogenated compounds .

Mechanism of Action

Dehydroabietylamine acetate exerts its effects through various mechanisms:

Comparison with Similar Compounds

Dehydroabietylamine acetate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its combination of chiral recognition properties and potential therapeutic applications. Its ability to act as a chiral solvating agent and its cytotoxic effects against cancer cells distinguish it from other similar compounds .

Properties

CAS No.

2026-24-6

Molecular Formula

C20H31N.C2H4O2
C22H35NO2

Molecular Weight

345.5 g/mol

IUPAC Name

[(1S,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;acetic acid

InChI

InChI=1S/C20H31N.C2H4O2/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;1-2(3)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H3,(H,3,4)/t18-,19+,20+;/m0./s1

InChI Key

BFAQRUGPWJVQDA-WUHLWKCASA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2)(C)CN)C.CC(=O)O

SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.CC(=O)O

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.CC(=O)O

2026-24-6

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydroabietylamine acetate
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Reactant of Route 3
Dehydroabietylamine acetate
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Dehydroabietylamine acetate
Reactant of Route 5
Dehydroabietylamine acetate
Reactant of Route 6
Dehydroabietylamine acetate

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